molecular formula C19H23NO2 B10971808 4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide

4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide

Cat. No.: B10971808
M. Wt: 297.4 g/mol
InChI Key: DRFARMXILWPONN-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methyl group, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with 2-methyl-6-(propan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification methods is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide
  • 4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
  • 4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide

Uniqueness

4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-ethoxy-N-(2-methyl-6-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-5-22-16-11-9-15(10-12-16)19(21)20-18-14(4)7-6-8-17(18)13(2)3/h6-13H,5H2,1-4H3,(H,20,21)

InChI Key

DRFARMXILWPONN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C(C)C)C

Origin of Product

United States

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